4-Bromo-3-trifluorophenylisocyanide
Description
4-Bromo-3-trifluorophenylisocyanide is a halogenated aryl isocyanide featuring a bromine atom at the para position and a trifluoromethyl group at the meta position on the phenyl ring. The isocyanide functional group (–NC) imparts unique reactivity, making it valuable in coordination chemistry, catalysis, and materials science. The electron-withdrawing trifluoromethyl and bromine substituents modulate electronic density on the aromatic ring, influencing its ligand properties and stability in cross-coupling reactions.
Properties
IUPAC Name |
1-bromo-4-isocyano-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFAFVPAJDVQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC(=C(C=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-trifluorophenylisocyanide typically involves the following steps:
Starting Material: The synthesis begins with 4-Bromo-3-trifluorophenylamine.
Formation of Isocyanide: The amine group is converted to an isocyanide group using reagents such as chloroform and a strong base like potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanide group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Handling of Reagents: Using large-scale reactors and automated systems to handle reagents.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-trifluorophenylisocyanide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Addition Reactions: The isocyanide group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
Biaryl Compounds: Formed through coupling reactions.
Substituted Phenylisocyanides: Formed through substitution reactions.
Scientific Research Applications
4-Bromo-3-trifluorophenylisocyanide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-3-trifluorophenylisocyanide involves its reactivity with various chemical species. The isocyanide group is highly reactive and can form bonds with electrophiles, while the bromine and trifluoromethyl groups influence the compound’s electronic properties, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Effects : The trifluoromethyl group in this compound likely enhances electrophilicity at the isocyanide carbon, favoring metal coordination (e.g., Pd or Au complexes) .
- Steric Considerations : Bromine’s bulk may hinder axial coordination in octahedral complexes, a trait observed in pyrazole derivatives with adjacent halogens .
- Stability : Analogous bromo-fluoro compounds exhibit thermal stability up to 150°C, suggesting the target isocyanide may tolerate moderate reaction conditions .
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